molecular formula C21H16O B010762 6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene CAS No. 101030-77-7

6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene

Cat. No.: B010762
CAS No.: 101030-77-7
M. Wt: 284.3 g/mol
InChI Key: GXPGBCCQKKYQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Methylnaltrexone bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine for bromination and various protecting groups for hydroxyl protection . The major products formed from these reactions are intermediates that lead to the final methylnaltrexone bromide compound .

Scientific Research Applications

Methylnaltrexone bromide has a wide range of scientific research applications:

Properties

CAS No.

101030-77-7

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene

InChI

InChI=1S/C21H16O/c1-2-12-4-5-14-10-15-11-19-18(22-19)9-8-16(15)17-7-6-13(3-1)20(12)21(14)17/h1-7,10,18-19H,8-9,11H2

InChI Key

GXPGBCCQKKYQHP-UHFFFAOYSA-N

SMILES

C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5

Canonical SMILES

C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5

Synonyms

8,9,10,11-Tetrahydro-8,9-epoxy-7H-cyclohepta[a]pyrene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.